R-E-D-V Trifluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

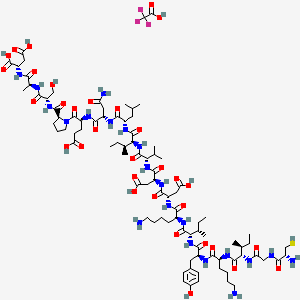

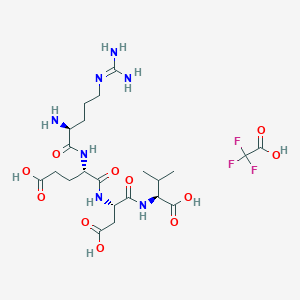

R-E-D-V Trifluoroacetate is a compound with the molecular formula C22H36F3N7O11 . It is a source of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals .

Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . A simple one-pot synthesis of uniform transition metal difluoride MF 2 (M = Fe, Mn, Co) nanorods has been reported, based on transition metal trifluoroacetates (TMTFAs) as single-source precursors .Molecular Structure Analysis

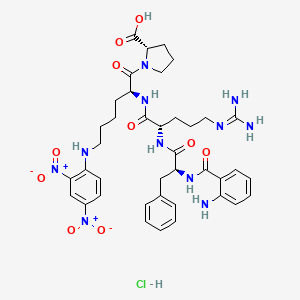

The molecular structure of R-E-D-V Trifluoroacetate has been determined by PubChem. The compound has a molecular weight of 631.6 g/mol, with 10 hydrogen bond donors and 16 hydrogen bond acceptors .Chemical Reactions Analysis

The generation of trifluoromethyl reactive radicals from trifluoroacetates requires their decarboxylation, which is hampered by their high oxidation potential . Iron (II) chloride has been found to catalyze the decarboxylation of potassium trifluoroacetate .Physical And Chemical Properties Analysis

R-E-D-V Trifluoroacetate is a highly water-soluble compound . It has a rotatable bond count of 17 .安全和危害

未来方向

作用机制

Target of Action

Trifluoroacetates, such as R-E-D-V Trifluoroacetate, are known to interact with various targets in the body. One of the primary targets is the C3a receptor . This receptor plays a crucial role in the immune response, particularly in the complement system, which is part of the body’s innate immunity .

Mode of Action

The interaction of trifluoroacetates with the C3a receptor is complex. Trifluoroacetates are reported to act as C3a receptor antagonists , inhibiting the action of the C3a protein . Some studies suggest that certain trifluoroacetates may also exhibitC3a receptor agonist activity . The exact mode of action can depend on the specific trifluoroacetate compound and the physiological context.

Biochemical Pathways

The interaction of trifluoroacetates with the C3a receptor affects various biochemical pathways. For instance, it can inhibit C3a-induced chemotaxis in certain cell types, such as mast cells . This can impact the migration of these cells in response to inflammatory signals. Additionally, trifluoroacetates can influence the complement system , a key part of the immune response .

Result of Action

The action of trifluoroacetates can result in various molecular and cellular effects. For instance, they can inhibit certain immune responses by blocking the action of the C3a protein . This can potentially modulate inflammation and other immune-related processes.

Action Environment

The action, efficacy, and stability of trifluoroacetates can be influenced by various environmental factors. For instance, the presence of trifluoroacetates in the environment, potentially arising from natural processes or the decomposition of certain chemicals, can lead to human exposure . This exposure can potentially influence the action of trifluoroacetates in the body.

属性

IUPAC Name |

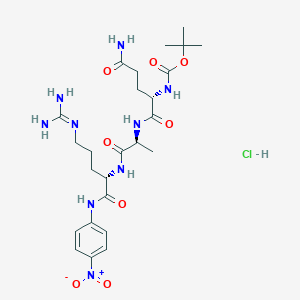

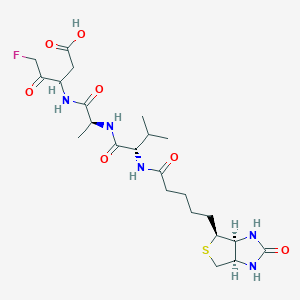

(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N7O9.C2HF3O2/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23;3-2(4,5)1(6)7/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24);(H,6,7)/t10-,11-,12-,15-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQRTYIOHTUSAL-SBBCNANOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36F3N7O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R-E-D-V Trifluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。